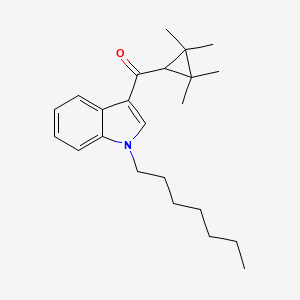
2,6-Dimetil-3-nitrofluorobenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-3-nitrofluorobenzene is a chemical compound with the molecular formula C8H8FNO2 . It contains a total of 20 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group . The molecule consists of 8 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Fluorine atom .
Synthesis Analysis
The synthesis of 2,6-dimethyl nitrobenzene involves a method for continuously synthesizing it in a micro-tube reactor . The process includes preparing 98% nitric acid and 98% sulfuric acid into mixed acid, pumping mixed acid and m-xylene into a micro-tube reactor at a certain flow rate, and adjusting the flow rate to ensure that the molar ratio of nitric acid to m-xylene is 1.1-1.3 .Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-3-nitrofluorobenzene is characterized by a total of 20 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group . It contains a total of 20 atoms, including 8 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Fluorine atom .Aplicaciones Científicas De Investigación
Síntesis de Hantzsch
El compuesto se utiliza en la síntesis de Hantzsch de 2,6-dimetil-3,5-dimetoxicarbonil-4-(o-metoxifenil)-1,4-dihidropiridina . Esta es una ciclación novedosa que conduce a una formación inusual de 1-amino-2-metoxocarbonil-3,5-bis(o-metoxifenil)-4-oxa-ciclohexan-1-eno . Este es el primer ejemplo de ciclación que conduce a un pirano sustituido en lugar de 1,4-DHP en condiciones de reacción de Hantzsch típicas .
Síntesis de derivados de ácido borínico
El compuesto se utiliza en la síntesis de 2,6-dimetil-3,5-difenil-2H-1,4-selenazina . Esto implica un proceso de una sola etapa en el que el selenio ataca al grupo carbonilo, seguido de una reacción de condensación con amina y eliminación del grupo hidroxilo del compuesto de selenio deseado . Este compuesto de selenio se confirma además mediante 1H NMR, 13C NMR, 77Se NMR, Mass e IR .
Síntesis de derivados de ácido borínico
Aunque no se mencionan directamente, los ácidos borínicos y sus derivados quelato son una subclase de compuestos organoboranos utilizados en reacciones de acoplamiento cruzado, catálisis, química medicinal, materiales de polímeros u optoelectrónica . Es plausible que el 2,6-Dimetil-3-nitrofluorobenceno se pueda utilizar en la síntesis de estos compuestos, dada su reactividad.
Mecanismo De Acción
Target of Action
It is commonly used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethyl-3-nitrofluorobenzene . For instance, temperature, pH, and the presence of other chemicals could potentially affect its reactivity and stability.
Propiedades
IUPAC Name |
2-fluoro-1,3-dimethyl-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCKAUYAICHCSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![D-[2-13C]Erythro-pent-2-ulose](/img/structure/B592948.png)




